3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-10(2,3)15-8(12)7-5-11(4,6-7)9(13)14/h7H,5-6H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAGPUJTBGVORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2166745-49-7 | |
| Record name | 3-[(tert-butoxy)carbonyl]-1-methylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid typically involves the reaction of 1-methylcyclobutane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow processes using microreactor systems. These systems allow for efficient and sustainable synthesis by providing better control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Produces oxidized derivatives of the carboxylic acid group.
Reduction: Produces alcohol derivatives.
Substitution: Results in the formation of the free amine after removal of the tert-butoxycarbonyl group.
Scientific Research Applications
Medicinal Chemistry
3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid serves as a versatile building block in the synthesis of bioactive molecules. Its applications include:
- Peptide Synthesis : The Boc protecting group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This allows for the selective deprotection of amines in multi-step syntheses.
- Anticancer Agents : Research indicates that derivatives of cyclobutane carboxylic acids exhibit anticancer properties. For instance, compounds modified from this compound have shown potential in inhibiting tumor growth in preclinical studies .
Synthetic Methodology
The compound is utilized in various synthetic methodologies:
- Asymmetric Synthesis : The unique structure of this compound enables its use in asymmetric synthesis, where it can be transformed into chiral intermediates essential for the production of enantiomerically pure compounds .
- Cycloaddition Reactions : The cyclobutane ring can participate in various cycloaddition reactions, leading to the formation of complex molecular architectures. This property is particularly valuable in the development of novel materials and pharmaceuticals .
Materials Science
In materials science, this compound contributes to the development of new polymers and materials with specific properties:
- Polymer Chemistry : The incorporation of this compound into polymer backbones can enhance thermal stability and mechanical properties. Research has shown that polymers derived from this compound exhibit improved performance metrics compared to traditional materials .
Case Study 1: Synthesis of Anticancer Compounds
A study demonstrated the synthesis of a series of anticancer agents derived from this compound. These compounds were evaluated for their cytotoxicity against various cancer cell lines, revealing significant activity against breast and colon cancer cells .
Case Study 2: Development of Chiral Catalysts
Researchers have utilized this compound to create chiral catalysts for asymmetric transformations. The catalysts showed high enantioselectivity and were applied successfully in the synthesis of pharmaceutical intermediates, showcasing the utility of this compound in catalysis .
Mechanism of Action
The mechanism of action of 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid primarily involves the protection of amine groups. The tert-butoxycarbonyl group is added to the amine, forming a carbamate, which stabilizes the amine and prevents it from participating in unwanted side reactions. The tert-butoxycarbonyl group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid with five analogs, highlighting substituents, molecular properties, and applications:
Key Research Findings
- Steric and Electronic Effects : The methyl group in the target compound reduces ring strain in the cyclobutane scaffold compared to analogs like 3-(tert-Butoxy)cyclobutane-1-carboxylic acid, enhancing thermal stability .
- Solubility Trends: Hydroxyl-substituted analogs (e.g., 1067239-17-1) exhibit higher aqueous solubility (pKa ~4.58) due to hydrogen bonding, whereas Boc-amino derivatives (e.g., 2231666-55-8) favor polar aprotic solvents like DMSO .
- Synthetic Utility : The Boc group in the target compound simplifies purification and storage compared to unprotected amines (e.g., 2231666-55-8), which require inert conditions .
- Biological Relevance : Benzyloxy-substituted analogs (e.g., 191110-91-5) show enhanced membrane permeability due to lipophilic groups, making them suitable for in vivo studies .
Crystallographic Considerations
- Compounds like 3-(tert-Butoxy)cyclobutane-1-carboxylic acid are refined using SHELX programs, which are robust for small-molecule crystallography despite newer alternatives .
- Enantiomer analysis (e.g., for 2231666-55-8) often employs Flack’s x parameter to avoid false chirality assignments in near-centrosymmetric structures .
Biological Activity
3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid (Boc-MCB) is an organic compound notable for its cyclobutane ring and tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in organic synthesis, particularly in the protection of amines during peptide synthesis. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- CAS Number : 1630907-04-8
The biological activity of Boc-MCB stems from its ability to protect amino groups during the synthesis of peptides. The Boc group can be removed under specific conditions, allowing the amino group to participate in further reactions. This deprotection mechanism is vital for the formation of biologically active peptides and other molecules.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Boc-MCB are influenced by its chemical structure. The presence of the Boc group enhances stability and solubility, which may facilitate better bioavailability when incorporated into larger molecular frameworks.
Biological Applications
Boc-MCB has been employed in various biological contexts:
- Peptide Synthesis : It serves as a protecting group for amines, crucial in synthesizing peptides with therapeutic potential.
- Drug Development : The compound is utilized in creating novel pharmaceuticals by enabling the selective modification of amino acids in peptide chains.
Table 1: Summary of Biological Activities
Notable Research Findings
- Antiviral Properties : Research has indicated that derivatives of cyclobutane, including those similar to Boc-MCB, exhibit promising antiviral activity against viruses such as Zika virus. This suggests potential applications in developing antiviral drugs.
- Cancer Research : Some cyclobutane derivatives have shown activity against various cancer cell lines, indicating that Boc-MCB could be a scaffold for designing anticancer agents.
Comparison with Similar Compounds
Boc-MCB is often compared with other protecting groups such as:
- tert-Butoxycarbonyl chloride : Commonly used for amine protection but lacks the steric hindrance provided by the cyclobutane structure.
- Di-tert-butyl dicarbonate (Boc₂O) : A reagent used to introduce Boc groups but does not possess inherent biological activity like Boc-MCB.
| Compound | Structure | Application |
|---|---|---|
| Boc-MCB | Boc-MCB Structure | Peptide synthesis |
| Boc-Cl | - | Amine protection |
| Boc₂O | - | Reagent for Boc introduction |
Q & A
Q. How can researchers optimize the synthesis of 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid to minimize side reactions?
Methodological Answer: Synthesis optimization should focus on protecting group strategies and reaction conditions. The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions but stable under basic environments. To minimize side reactions (e.g., premature deprotection or cyclobutane ring strain-induced rearrangements):
- Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres to avoid hydrolysis of the Boc group .
- Employ coupling agents like DCC or EDC·HCl for carboxylate activation, ensuring stoichiometric control to prevent over-functionalization .
- Monitor reaction progress via TLC or HPLC, referencing retention times from structurally similar compounds (e.g., cyclopentane analogs in ) .
Q. What purification techniques are recommended for isolating high-purity this compound?
Methodological Answer: Purification should address polar impurities and residual catalysts:
- Liquid-liquid extraction : Use ethyl acetate/water phases to remove hydrophilic byproducts.
- Column chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate, 4:1 to 1:1) to separate stereoisomers or ring-opened derivatives .
- Recrystallization : Optimize solvent pairs (e.g., methanol/water) based on solubility data from analogous cyclobutane carboxylic acids .
Q. How should researchers handle and store this compound to ensure long-term stability?
Methodological Answer: Stability is critical due to the Boc group’s sensitivity:
- Storage : Keep at –20°C in airtight, light-resistant containers under nitrogen to prevent moisture absorption and thermal decomposition .
- Handling : Use PPE (nitrile gloves, face shields) and engineering controls (fume hoods) to avoid respiratory or dermal irritation, as indicated by GHS Category 2 skin/eye hazard classifications .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in reported melting points or spectral data for this compound?
Methodological Answer: Discrepancies may arise from polymorphic forms or residual solvents:
- DSC/TGA : Characterize thermal behavior to distinguish between polymorphs .
- NMR spectroscopy : Compare H and C chemical shifts with computational predictions (e.g., DFT calculations) to validate structural assignments .
- Elemental analysis : Confirm purity (>95%) to rule out solvent interference, referencing CAS-specific data from .
Q. How does stereochemistry influence the reactivity of this compound in ring-opening reactions?
Methodological Answer: The cyclobutane ring’s strain and substituent orientation dictate reactivity:
- Crystallography : Use X-ray diffraction (as in ) to determine the cis/trans configuration of the Boc and methyl groups, which affects nucleophilic attack sites .
- Kinetic studies : Compare activation energies for ring-opening under acidic vs. basic conditions using Arrhenius plots .
- DFT modeling : Simulate transition states to predict regioselectivity, leveraging InChI key data from for computational inputs .
Q. What mechanistic insights explain unexpected byproducts during coupling reactions involving this compound?
Methodological Answer: Byproducts may arise from Boc deprotection or cyclobutane ring distortion:
- LC-MS/MS : Identify byproducts via fragmentation patterns, referencing databases for common degradation pathways (e.g., tert-butyl cation formation) .
- Kinetic isotope effects : Use deuterated solvents to probe proton transfer steps in acid-catalyzed side reactions .
- Reaction monitoring : Employ in-situ IR spectroscopy to detect intermediate species (e.g., anhydrides) during coupling .
Q. What computational methods predict the stability of this compound under varying pH conditions?
Methodological Answer: Stability modeling requires multi-scale approaches:
- pKa prediction : Use software like MarvinSuite to estimate carboxylate group acidity, validated against experimental titrations .
- MD simulations : Simulate hydrolysis kinetics in aqueous buffers, incorporating solvent-accessible surface area (SASA) metrics for the Boc group .
- QSAR models : Correlate degradation rates with substituent electronic parameters (Hammett constants) from analogous cycloalkane derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
